

Chemical structure and properties of Leucinostatin A

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Compound of Interest		
Compound Name:	Leucinostatin A	
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Leucinostatin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent peptaibiotic mycotoxin produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] It belongs to a class of non-ribosomally synthesized peptides known for their broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Leucinostatin A**. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of its structure and mechanism of action to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

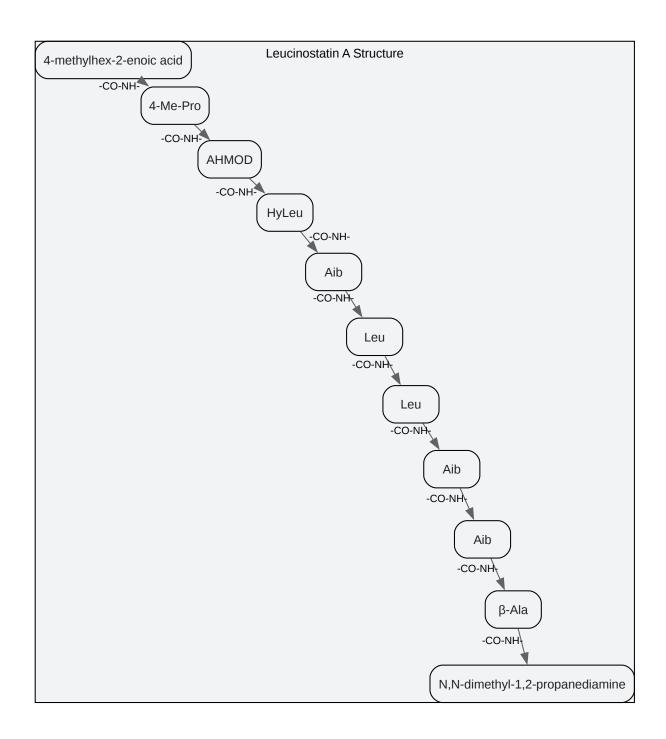
Leucinostatin A is a linear nonapeptide that contains several non-standard amino acids.[5] Its structure was elucidated through a combination of mass spectrometry and degradative methods. The molecule is characterized by a fatty acid moiety at the N-terminus and an amino alcohol at the C-terminus.



Chemical Structure

The chemical structure of **Leucinostatin A** is complex, featuring several unusual amino acid residues.





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Caption: Chemical structure of Leucinostatin A.



Physicochemical Properties

A summary of the key physicochemical properties of **Leucinostatin A** is presented in the table below.

Property	Value	Reference
Molecular Formula	C62H111N11O13	[6]
Molecular Weight	1218.61 g/mol	[6]
Appearance	White crystals	
Solubility	Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.	[1]
CAS Number	76600-38-9	[6]

Biological Activity and Mechanism of Action

Leucinostatin A exhibits a wide range of potent biological activities. Its primary mechanism of action is believed to be the disruption of mitochondrial function. It acts as an ionophore, destabilizing the inner mitochondrial membrane and inhibiting ATP synthase, which leads to the uncoupling of oxidative phosphorylation.[1]

Quantitative Biological Activity Data

The following tables summarize the reported in vitro and in vivo activities of **Leucinostatin A**.

Table 2.1: In Vitro Cytotoxicity of Leucinostatin A against Various Cell Lines



Cell Line	Cell Type	IC50 (nM)	Reference
HeLa	Human cervical cancer	~40	[4]
HEK293	Human embryonic kidney	89.6	[4]
K562	Human myelogenous leukemia	47.3	[4]
L6	Rat myoblast	259	[7]
MRC-5	Human fetal lung fibroblast	2000	[4]
PANC-1	Human pancreatic cancer	>1000	[8]
DU145	Human prostate cancer	>1000	[8]
MDA-MB-453	Human breast cancer (LAR subtype)	10 - 100	[4]
SUM185PE	Human breast cancer (LAR subtype)	10 - 100	[4]

Table 2.2: Antiprotozoal Activity of Leucinostatin A

Organism	Disease	IC50 (nM)	Reference
Plasmodium falciparum	Malaria	0.4 - 0.9	[3]
Trypanosoma brucei	Human African Trypanosomiasis (HAT)	2.8	[3]
Trypanosoma brucei brucei	Nagana	0.4	[3]



Table 2.3: Antimicrobial Activity of Leucinostatin A

Organism Type	MIC Range (μM)	Reference
Gram-positive bacteria	2.5 - 100	[3][8]
Fungi	10 - 25	[3][8]

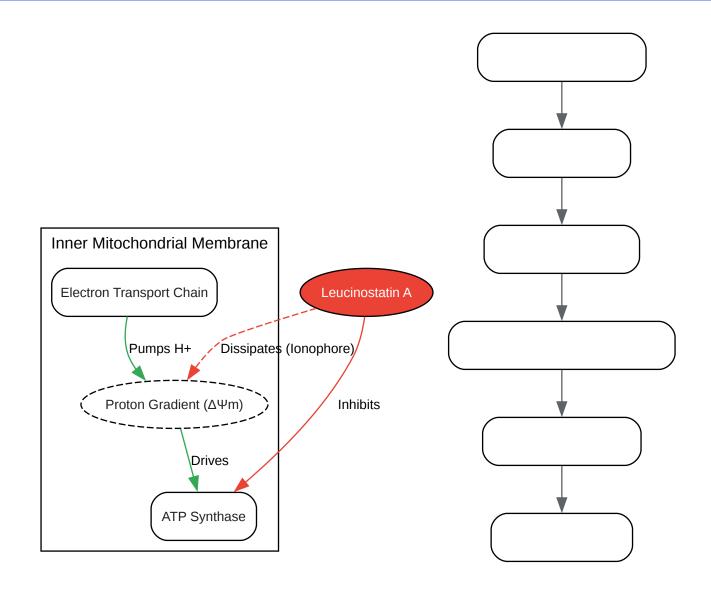
Table 2.4: In Vivo Toxicity of Leucinostatin A in Mice

Administration Route	LD50 (mg/kg)	Reference
Intraperitoneal (ip)	1.8	[9]
Oral	5.4 - 6.3	[9]

Mechanism of Action: Mitochondrial Disruption

Leucinostatin A's primary mode of action involves the targeting of mitochondria. At low concentrations, it specifically inhibits ATP synthase, while at higher concentrations, it acts as an uncoupler of oxidative phosphorylation by dissipating the mitochondrial membrane potential.





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